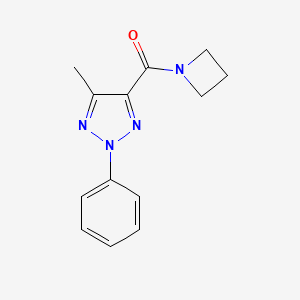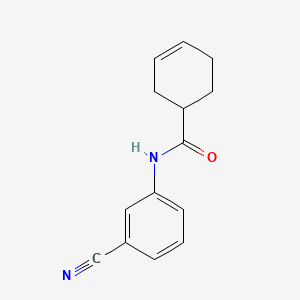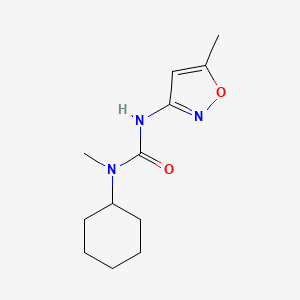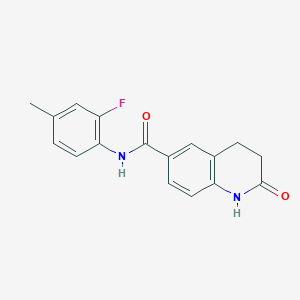![molecular formula C19H20N2O2 B7455779 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B7455779.png)
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenylacetamide
Overview
Description
“N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenylacetamide” is a phenylindole . It has a molecular formula of C19H20N2O2 and a molecular weight of 308.4 g/mol . The compound is also known by other names such as 2-Phenylmelatonin and UCM 608 .
Molecular Structure Analysis
The compound has an IUPAC name of N-[2-(5-methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide . Its InChI is InChI=1S/C19H20N2O2/c1-13(22)20-11-10-16-17-12-15(23-2)8-9-18(17)21-19(16)14-6-4-3-5-7-14/h3-9,12,21H,10-11H2,1-2H3,(H,20,22) . The compound’s canonical SMILES is CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)C3=CC=CC=C3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 308.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 308.152477885 g/mol .Scientific Research Applications
Indole Alkaloids from Marine Bacteria :
- Indole alkaloids, including compounds structurally related to N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenylacetamide, have been isolated from marine bacteria, revealing potential for novel natural product discovery and applications in drug development (Chen et al., 2013).
Analytical Methods for Melatonin Contamination :
- N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenylacetamide has been identified as a contaminant in commercial melatonin preparations, prompting the development of spectrofluorimetric methods for its detection (Darwish et al., 2012).
Antiallergic Agents :
- Derivatives of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenylacetamide have been explored as potential antiallergic agents, with some showing significant potency in inhibiting histamine release and inflammatory responses (Menciu et al., 1999).
Infrared Spectroscopy Studies :
- The IR spectrum of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenylacetamide has been analyzed using density functional theory, contributing to the understanding of its molecular structure (Su Xue-ju, 2015).
Synthesis of Psychoactive Tryptamines :
- This compound has been involved in the synthesis and analytical characterization of psychoactive tryptamines, providing insights into the chemical pathways and by-products of these synthetic processes (Brandt et al., 2004).
Glutaminase Inhibitors in Cancer Research :
- Derivatives of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenylacetamide have been evaluated as potential glutaminase inhibitors, which could be significant in cancer research and therapy (Shukla et al., 2012).
Antimicrobial Agents :
- Certain indole derivatives, related to N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenylacetamide, have shown potential as antimicrobial agents, indicating their utility in treating infections (Kalshetty et al., 2012).
Potential Anticancer Agents :
- N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenylacetamide derivatives have been synthesized and evaluated for their in vitro cytotoxicity as potential anticancer agents (Mohammadi-Farani et al., 2014).
Future Directions
properties
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-23-16-7-8-18-17(12-16)15(13-21-18)9-10-20-19(22)11-14-5-3-2-4-6-14/h2-8,12-13,21H,9-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUXCTGXJXRWFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455698.png)

![N-[3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-oxo-1-phenylpropyl]acetamide](/img/structure/B7455709.png)
![6-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B7455715.png)
![7-chloro-N-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-N-propyl-1,3-benzodioxole-5-carboxamide](/img/structure/B7455716.png)

![3-[(4-Bromophenyl)methyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455745.png)

![3-{[(3-Methyl-1,2-Oxazol-5-Yl)methyl]sulfanyl}[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B7455764.png)
![[4-(2-Chlorophenyl)piperazin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7455781.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylquinoline-4-carboxamide](/img/structure/B7455789.png)
![1-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B7455790.png)

